5-(4-Bromophenoxy)pentanoic acid

Vue d'ensemble

Description

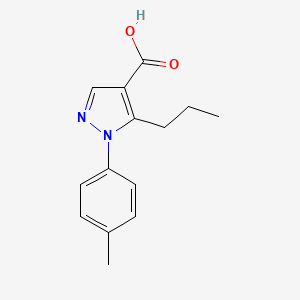

5-(4-Bromophenoxy)pentanoic acid is a synthetic intermediate . It is used in the synthesis of PI3K inhibitors . The CAS number for this compound is 87411-38-9 .

Synthesis Analysis

The synthesis of pentanoic acid can be achieved through the oxidation of pentanol . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable -valerolactone with formic acid with bifunctional catalyst was presented .Molecular Structure Analysis

The molecular formula of 5-(4-Bromophenoxy)pentanoic acid is C11H13BrO3 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

5-(4-Bromophenoxy)pentanoic acid is an aliphatic carboxylic acid . It has a strong, unpleasant odor reminiscent of old cheese or wet socks . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .Applications De Recherche Scientifique

Chemical Synthesis and Metabolism Studies

The metabolic pathways of related compounds, such as pentamidine and its primary metabolites, including a compound structurally similar to "5-(4-Bromophenoxy)pentanoic acid," have been thoroughly studied. For instance, the synthesis and identification of primary metabolites of pentamidine in rats suggest a comprehensive understanding of drug metabolism, which could be analogous to the metabolic processes involving "5-(4-Bromophenoxy)pentanoic acid" (Berger et al., 1992).

Industrial and Synthetic Applications

Pentanoic acid, derived from γ-valerolactone and formic acid using bifunctional catalysis, highlights the potential of sustainable chemical synthesis routes. This research demonstrates the conversion of biomass-derived compounds into industrially relevant chemicals, suggesting a possible interest in derivatives like "5-(4-Bromophenoxy)pentanoic acid" for green chemistry applications (Al‐Naji et al., 2020).

Linkers for Solid Phase Synthesis

The development of new linkers for solid-phase synthesis, as explored in the synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and similar compounds, could be relevant for "5-(4-Bromophenoxy)pentanoic acid" in facilitating the synthesis of complex molecules or polymers for pharmaceutical applications (Bleicher et al., 2000).

Environmental Transformation Studies

Research on the biological transformation of surfactant residues, including brominated analogs, provides insights into environmental degradation pathways and the fate of brominated compounds. This could suggest potential environmental considerations for "5-(4-Bromophenoxy)pentanoic acid" regarding its stability and degradation (Fujita & Reinhard, 1997).

Analytical Method Development

The development and validation of analytical methods for quantifying bromophenolic compounds in marine organisms demonstrate the importance of precise analytical techniques for environmental and biological monitoring. Such methodologies could be adapted for studying "5-(4-Bromophenoxy)pentanoic acid" in various matrices (Hofer et al., 2019).

Safety and Hazards

5-(4-Bromophenoxy)pentanoic acid is classified as hazardous according to criteria of Safe Work Australia . It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACNEIIGTGEGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651860 | |

| Record name | 5-(4-Bromophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenoxy)pentanoic acid | |

CAS RN |

87411-38-9 | |

| Record name | 5-(4-Bromophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)

![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)

![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)